molecular formula C26H24N2O2 B12565030 2,3-Bis[4-(dimethylamino)phenyl]naphthalene-1,4-dione CAS No. 144295-24-9

2,3-Bis[4-(dimethylamino)phenyl]naphthalene-1,4-dione

Cat. No.: B12565030
CAS No.: 144295-24-9
M. Wt: 396.5 g/mol
InChI Key: YZODEUWQNKHMIM-UHFFFAOYSA-N
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Description

2,3-Bis[4-(dimethylamino)phenyl]naphthalene-1,4-dione is an organic compound known for its unique structural properties and applications in various scientific fields. This compound features a naphthalene core substituted with two dimethylamino phenyl groups, making it a versatile molecule in organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis[4-(dimethylamino)phenyl]naphthalene-1,4-dione typically involves the condensation of naphthalene-1,4-dione with 4-(dimethylamino)benzaldehyde under acidic or basic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the product. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis[4-(dimethylamino)phenyl]naphthalene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted naphthalene derivatives, which can be further utilized in organic synthesis and material science applications.

Scientific Research Applications

2,3-Bis[4-(dimethylamino)phenyl]naphthalene-1,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Bis[4-(dimethylamino)phenyl]naphthalene-1,4-dione involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Bis[4-(dimethylamino)phenyl]naphthalene-1,4-dione stands out due to its unique combination of the naphthalene core and dimethylamino phenyl groups, which confer distinct electronic and photophysical properties. This makes it particularly valuable in the development of advanced materials for electronic and photonic applications.

Biological Activity

2,3-Bis[4-(dimethylamino)phenyl]naphthalene-1,4-dione, also known as a naphthoquinone derivative, is an organic compound with significant potential in various biological applications. Its unique structural features, including a naphthalene backbone and two dimethylamino groups, enhance its electron-donating properties, making it a candidate for studies in pharmacology and material sciences. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C26H24N2O2C_{26}H_{24}N_{2}O_{2} with a molecular weight of approximately 396.48 g/mol. The presence of dimethylamino groups contributes to its reactivity and solubility in organic solvents. The compound's structure can be represented as follows:

Structure C26H24N2O2\text{Structure }\text{C}_{26}\text{H}_{24}\text{N}_{2}\text{O}_{2}

Anticancer Properties

Research has shown that naphthoquinone derivatives exhibit notable anticancer activity. For instance, studies indicate that compounds similar to this compound can induce apoptosis in cancer cells through various mechanisms:

  • Induction of Reactive Oxygen Species (ROS): Increased ROS levels have been associated with apoptosis in cancer cells. In a study involving related naphthoquinones, concentrations between 5 and 20 µM resulted in a significant decrease in cell viability due to ROS-induced necrosis .
  • Inhibition of Key Proteins: Similar compounds have been shown to inhibit proteins like Bcl-2, which is crucial for cell survival. This inhibition promotes apoptosis by allowing pro-apoptotic factors to activate .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Research indicates that naphthoquinones possess antibacterial and antifungal activities:

  • Bacterial Inhibition: Studies suggest that naphthoquinones can inhibit bacterial growth by disrupting cellular functions and inducing oxidative stress .
  • Fungal Activity: Compounds similar to this naphthoquinone have demonstrated antifungal activity against various strains, making them potential candidates for developing new antifungal agents .

The biological activity of this compound can be attributed to several mechanisms:

  • Electrophilic Reactivity: The electron-rich nature of the dimethylamino groups enhances electrophilic aromatic substitution reactions.
  • Nucleophilic Addition: The dione functionality allows nucleophiles to attack the carbonyl carbon atoms, leading to various biochemical interactions.
  • Cellular Uptake: The compound's solubility facilitates its uptake into cells where it can exert its effects more effectively.

Study on Anticancer Effects

A notable study examined the effects of various naphthoquinone derivatives on human cancer cell lines. The results indicated that this compound significantly reduced cell viability in breast and lung cancer cells at concentrations ranging from 5 to 25 µM. The mechanism was linked to increased ROS production and subsequent apoptosis .

Antimicrobial Evaluation

Another investigation focused on the antimicrobial properties of this compound against common pathogens such as Staphylococcus aureus and Candida albicans. The results showed promising inhibitory effects at low concentrations (10-50 µg/mL), suggesting its potential as a therapeutic agent against infections .

Properties

CAS No.

144295-24-9

Molecular Formula

C26H24N2O2

Molecular Weight

396.5 g/mol

IUPAC Name

2,3-bis[4-(dimethylamino)phenyl]naphthalene-1,4-dione

InChI

InChI=1S/C26H24N2O2/c1-27(2)19-13-9-17(10-14-19)23-24(18-11-15-20(16-12-18)28(3)4)26(30)22-8-6-5-7-21(22)25(23)29/h5-16H,1-4H3

InChI Key

YZODEUWQNKHMIM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3C2=O)C4=CC=C(C=C4)N(C)C

Origin of Product

United States

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